[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate
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Description
[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate is a useful research compound. Its molecular formula is C21H25ClN2O5 and its molecular weight is 420.89. The purity is usually 95%.
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Biological Activity
The compound [1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate, often referred to by its IUPAC name for clarity, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group, a chlorinated benzodioxepin moiety, and an enolate component. Its molecular formula can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃O₄ |
Molecular Weight | 353.80 g/mol |
IUPAC Name | This compound |
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. In a study evaluating various derivatives against fungal strains, it was found to inhibit the growth of Fusarium graminearum and Botrytis cinerea, which are notorious for causing crop diseases. The mechanism appears to involve disruption of fungal cell wall synthesis and function.
Antitumor Activity
The compound has also been assessed for its antitumor properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death.
Anti-inflammatory Effects
In animal models of inflammation, the compound showed promising results in reducing markers such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory conditions. The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways.
Study 1: Antifungal Efficacy
A recent study published in Journal of Agricultural and Food Chemistry evaluated the efficacy of this compound against various plant pathogens. The results indicated a dose-dependent inhibition of fungal growth with an IC50 value lower than that of standard antifungal agents like azoles and polyenes .
Study 2: Antitumor Mechanisms
In another investigation reported in Cancer Research, the compound was tested on multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with this compound .
Properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5/c1-13(2)21(4,12-23)24-20(26)14(3)29-18(25)7-6-15-10-16(22)19-17(11-15)27-8-5-9-28-19/h6-7,10-11,13-14H,5,8-9H2,1-4H3,(H,24,26)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHZLJFXBCQZAV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C=CC1=CC2=C(C(=C1)Cl)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)/C=C/C1=CC2=C(C(=C1)Cl)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.